molecular formula C21H26N2O3S B2383367 N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683764-02-5

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2383367
CAS No.: 683764-02-5
M. Wt: 386.51
InChI Key: YVEBDETWMREOII-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzamide core, which is a common scaffold in many biologically active compounds and pharmaceutical agents . Its structure is characterized by a 3,5-dimethylphenyl group attached to the amide nitrogen and a 3-methylpiperidine sulfonyl moiety at the para position of the benzamide ring. The incorporation of the sulfonamide functional group is a key structural feature, as sulfonamide-containing compounds are known to exhibit a wide range of biological activities and are frequently explored for their potential to modulate various enzymatic pathways and receptor targets . Compounds within this chemical class, particularly those incorporating piperidine sulfonyl groups, have been investigated as selective antagonists for specific receptors, such as the 5-HT7 receptor, highlighting the potential of this structural motif in neuroscience research . The presence of the sulfonamide group also contributes to the molecule's properties as a potential protease inhibitor, making it a candidate for research in diseases involving protease activity . Furthermore, substituted benzamides represent an important area of study in the discovery and development of new therapeutic agents . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-5-4-10-23(14-15)27(25,26)20-8-6-18(7-9-20)21(24)22-19-12-16(2)11-17(3)13-19/h6-9,11-13,15H,4-5,10,14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBDETWMREOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3,5-dimethylphenylamine: This can be synthesized through the nitration of 3,5-dimethylbenzene followed by reduction.

    Formation of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid: This involves sulfonylation of 4-aminobenzoic acid with 3-methylpiperidine.

    Coupling Reaction: The final step involves coupling 3,5-dimethylphenylamine with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the benzamide core may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzamide-based agrochemicals, differing primarily in substituent groups that influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzamide Position) Molecular Weight (g/mol) Primary Use Key Functional Groups
N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 3,5-dimethylphenyl (N), 3-methylpiperidinylsulfonyl (C4) ~407.5* Hypothesized herbicide/fungicide Sulfonamide, piperidine, dimethylaryl
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichlorophenyl (N), ethoxymethoxy (C4) 324.2 Herbicide Chloroaryl, ether
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole-linked dichlorophenyl (N), methylsulfonamide (C5) 397.2 Herbicide Triazole, sulfonamide, chloroaryl
Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) Trifluoromethylsulfonylamino (C5), dimethylphenyl (N) 322.3 Plant growth regulator Trifluoromethylsulfonamide, acetamide

*Estimated via computational tools (exact value unavailable in literature).

Key Observations:

The 3-methylpiperidinylsulfonyl group introduces a basic nitrogen, which may improve water solubility relative to Sulfentrazone’s non-ionizable triazole-sulfonamide system. This could influence soil mobility and systemic activity in plants .

Mode of Action Hypotheses: Etobenzanid and Sulfentrazone inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . The target compound’s sulfonamide group may similarly interfere with PPO, but the piperidine moiety could alter binding kinetics compared to Sulfentrazone’s triazole ring.

Physicochemical Properties :

  • The trifluoromethylsulfonyl group in Mefluidide confers strong electron-withdrawing effects, enhancing stability against metabolic degradation. In contrast, the target compound’s methylpiperidine group may increase metabolic lability, shortening environmental persistence.

Biological Activity

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H24N4O3S. Its structure features a sulfonamide group attached to a benzamide framework, which is known to influence biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Specifically, it has been studied for its effects on:

  • Dopaminergic Activity : Similar compounds have shown potential as neuroleptics by modulating dopamine receptor activity, which is crucial in the treatment of psychiatric disorders .
  • Serotonergic System : The compound may also interact with serotonin receptors, which are involved in mood regulation and could be beneficial in treating depression and anxiety disorders .

Antipsychotic Properties

Research indicates that compounds with similar structural motifs exhibit significant antipsychotic effects. For instance, studies involving benzamides have demonstrated their ability to inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential efficacy in managing psychotic symptoms .

Compound Activity Reference
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide13 times more potent than haloperidol
This compoundPotential neuroleptic activity

Case Studies and Research Findings

  • Neuroleptic Activity Study : A study evaluated various benzamide derivatives for their neuroleptic properties. The findings indicated that modifications to the piperidine ring significantly enhanced antipsychotic activity. The compound under discussion was noted for its promising profile among structurally similar compounds .
  • Serotonin Receptor Interaction : Another study focused on the serotonergic system's modulation by similar compounds. It was found that certain structural features could enhance receptor binding affinity and selectivity, potentially leading to improved therapeutic outcomes in mood disorders .

Q & A

Q. What are the key steps in synthesizing N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the benzamide core with 3-methylpiperidine under anhydrous conditions. Critical steps include:

  • Coupling the sulfonyl chloride intermediate with 3-methylpiperidine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to prevent side reactions.
  • Purification via column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product.
  • Yield optimization by controlling stoichiometry (1:1.2 molar ratio of benzamide to sulfonyl chloride) and reaction time (4–6 hours) .

Q. How can researchers confirm the molecular conformation and purity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups) .
  • Mass spectrometry (ESI) : Confirm molecular weight (e.g., m/z 443.5 [M+H]+^+) and isotopic distribution .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What solvents and conditions enhance solubility for in vitro assays?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents:

  • DMSO : Ideal for biological assays (tested up to 10 mM).
  • Acetonitrile : Used in chromatographic analyses.
  • Surfactants (e.g., Tween-80) or cyclodextrins improve solubility in aqueous buffers for pharmacokinetic studies .

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